molecular formula C17H17NO B1668757 TRAF-STOP inhibitor 6877002 CAS No. 433249-94-6

TRAF-STOP inhibitor 6877002

货号: B1668757
CAS 编号: 433249-94-6
分子量: 251.32 g/mol
InChI 键: SARYOFMRLSHZFE-ZHACJKMWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TRAF-STOP 抑制剂 6877002 是一种选择性抑制 CD40 和肿瘤坏死因子受体相关因子 6 之间相互作用的抑制剂。该化合物以其抑制 RAW 细胞中活化 B 细胞核因子 kappa 轻链增强子的能力而闻名。 它在减少动脉粥样硬化斑块中的白细胞募集、巨噬细胞活化和巨噬细胞增殖方面显示出可喜的成果 .

作用机制

TRAF-STOP 抑制剂 6877002 通过选择性抑制 CD40 和肿瘤坏死因子受体相关因子 6 之间的相互作用来发挥其作用。这种抑制阻止了活化 B 细胞核因子 kappa 轻链增强子的活化,从而减少了白细胞募集和巨噬细胞活化。 该化合物靶向炎症和免疫反应中涉及的特定分子途径 .

准备方法

TRAF-STOP 抑制剂 6877002 的合成路线涉及多个步骤,从制备中间化合物开始。详细的合成路线和反应条件在专利 WO2014033122A1 中概述。 该化合物通常通过一系列涉及形成关键中间体,然后在特定条件下将其转化为最终产物的反应来合成 .

对于工业生产,该化合物以较大的量使用优化的反应条件合成,以确保高产率和纯度。 该过程涉及使用二甲基亚砜等溶剂和聚乙二醇 300 和吐温 80 等试剂来实现所需的浓度和稳定性 .

化学反应分析

TRAF-STOP 抑制剂 6877002 经历各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

    还原: 它也可以进行还原反应以产生还原形式。

    取代: 该化合物可以参与取代反应,其中特定官能团被其他官能团取代。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

TRAF-STOP 抑制剂 6877002 具有广泛的科学研究应用:

    化学: 它用作研究 CD40 和肿瘤坏死因子受体相关因子 6 之间相互作用的工具化合物。

    生物学: 该化合物用于研究活化 B 细胞核因子 kappa 轻链增强子在细胞过程中的作用。

    医学: 它已显示出通过抑制白细胞募集和巨噬细胞活化来减少动脉粥样硬化进展的潜力。

    工业: 该化合物用于开发靶向炎症通路的新的治疗剂

相似化合物的比较

TRAF-STOP 抑制剂 6877002 在其对 CD40-肿瘤坏死因子受体相关因子 6 相互作用的选择性抑制方面是独特的。类似的化合物包括:

  • CTK7A
  • HIF-2α-IN-8
  • 替洛里昂二盐酸盐
  • 葡萄糖胺硫酸盐
  • HIF1-IN-3

这些化合物也靶向炎症途径,但它们在特定作用机制和分子靶点方面有所不同 .

属性

IUPAC Name

(E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARYOFMRLSHZFE-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433249-94-6
Record name 433249-94-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRAF-STOP inhibitor 6877002
Reactant of Route 2
Reactant of Route 2
TRAF-STOP inhibitor 6877002
Reactant of Route 3
Reactant of Route 3
TRAF-STOP inhibitor 6877002
Reactant of Route 4
Reactant of Route 4
TRAF-STOP inhibitor 6877002
Reactant of Route 5
Reactant of Route 5
TRAF-STOP inhibitor 6877002
Reactant of Route 6
Reactant of Route 6
TRAF-STOP inhibitor 6877002
Customer
Q & A

Q1: What is the mechanism of action for TRAF-STOP Inhibitor 6877002, and how does this impact downstream signaling?

A: this compound acts by directly disrupting the protein-protein interaction between CD40 and TRAF6. [] CD40, a co-stimulatory receptor found on immune cells like macrophages and B cells, requires interaction with TRAF adaptor proteins for downstream signaling. [] By inhibiting the binding of TRAF6 to CD40, this inhibitor specifically blocks the activation of inflammatory pathways downstream of CD40, including the production of pro-inflammatory cytokines like TNF and IL-6. [, , ] This targeted inhibition of CD40-TRAF6 signaling has been shown to reduce inflammation and ameliorate disease in models of atherosclerosis, obesity-associated insulin resistance, and sepsis. [, , ]

Q2: What is the significance of targeting the CD40-TRAF6 pathway specifically, as opposed to other points in the CD40 signaling cascade?

A: While inhibiting CD40 ligand (CD40L) binding to CD40 effectively reduces inflammation, long-term blockade leads to immune suppression. [] The CD40 receptor utilizes different TRAF proteins (TRAF2, 3, 5, 6) to activate diverse signaling cascades. [] Interestingly, studies show that CD40-TRAF2/3/5 signaling might even play a protective role in obesity-related metabolic complications. [] Therefore, targeting the CD40-TRAF6 interaction specifically offers a more precise approach. This focused inhibition allows for a reduction in inflammation associated with certain disease states, while potentially avoiding the broader immunosuppressive effects of complete CD40 pathway blockade. [, ]

Q3: What in vivo evidence supports the therapeutic potential of this compound?

A: Preclinical studies using mouse models have demonstrated promising results. In Apoe-/- mice, which are prone to atherosclerosis, administration of TRAF-STOP inhibitors led to a significant reduction in atherosclerotic plaque size. This reduction was attributed to decreased monocyte and neutrophil recruitment to the artery wall, as well as a decrease in inflammatory cytokine production. [] Furthermore, encapsulating this compound in HDL-based nanoparticles enhanced its delivery to macrophages, further improving its efficacy in reducing atherosclerosis. [] Additionally, this inhibitor showed promise in a mouse model of obesity-associated insulin resistance, where it improved insulin sensitivity and reduced inflammation in adipose tissue. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。